molecular formula C16H14Cl3N3O4S B4036177 1-(4-chloro-2-nitrophenyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine

1-(4-chloro-2-nitrophenyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine

Cat. No.: B4036177
M. Wt: 450.7 g/mol
InChI Key: NWTDDFLODVBMOS-UHFFFAOYSA-N
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Description

1-(4-chloro-2-nitrophenyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C16H14Cl3N3O4S and its molecular weight is 450.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.977060 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives similar to 1-(4-chloro-2-nitrophenyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine have been extensively studied. These compounds are synthesized through various chemical reactions, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis, with the structure of these compounds confirmed by IR and 1H-NMR techniques (Quan, 2006), (Li Ning-wei, 2006).

Biological Activities

Derivatives of piperazine, including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, have been developed as adenosine A2B receptor antagonists, exhibiting high selectivity and subnanomolar affinity. These compounds have been evaluated in radioligand binding and functional assays, highlighting their potential in pharmacological applications (Borrmann et al., 2009).

Anticancer and Antituberculosis Studies

Research has been conducted on the anticancer and antituberculosis properties of certain piperazine derivatives. These studies involve the synthesis of new compounds and their evaluation against various cancer cell lines, including breast cancer, highlighting some compounds' significant anticancer activity. Additionally, certain derivatives have shown promising antituberculosis activity (Mallikarjuna et al., 2014).

Antibacterial Activities

The synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives and their evaluation for antibacterial activities against various pathogens indicate that some of these compounds exhibit better antibacterial activities, showcasing their potential as antibacterial agents (Wu Qi, 2014).

Antioxidant and Cytotoxic Agents

Chrysin-based sulfonylpiperazines have been investigated for their in vitro free radical scavenging potential and cytotoxic efficacies against selected cancer cell lines. This study emphasizes the importance of structural design and proper substitution to achieve anticipated biological effects, with certain derivatives showing promising antioxidant and anticancer activities (Patel et al., 2019).

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)-4-(3,4-dichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3N3O4S/c17-11-1-4-15(16(9-11)22(23)24)20-5-7-21(8-6-20)27(25,26)12-2-3-13(18)14(19)10-12/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTDDFLODVBMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.